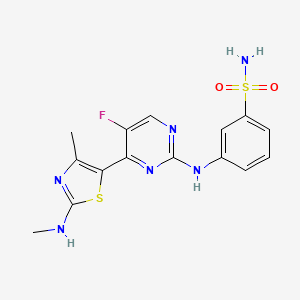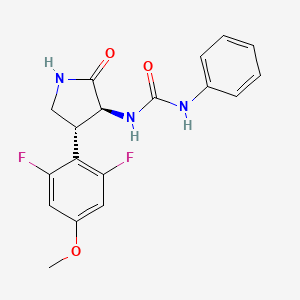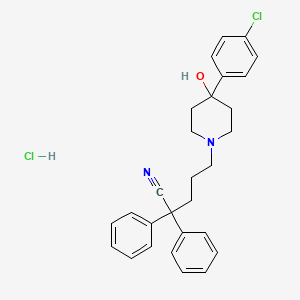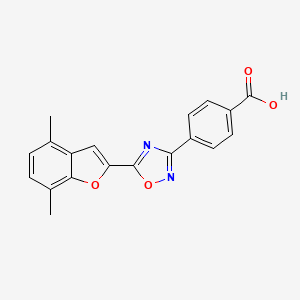
CDKI-73
描述
Synthesis Analysis
The synthesis of CDKI-73 involves complex chemical reactions that yield the compound with specific characteristics. Studies focusing on the synthesis of similar compounds have shown that solvothermal syntheses, using elements like cadmium (Cd) in combination with other chemicals, can result in novel compounds with distinct properties (Lin et al., 2010). These synthesis methods are essential for obtaining high-quality compounds for further analysis.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, especially those involving cadmium, has been extensively analyzed. For instance, the molecular species Ar'CdCdAr' demonstrates a cadmium-cadmium bonded molecular compound, established through NMR spectroscopy and X-ray diffraction, showing significant sigma-bonding HOMO p-character (Zhu et al., 2006). Understanding the molecular structure is crucial for predicting the compound's behavior in various chemical reactions and environments.
Chemical Reactions and Properties
The chemical reactions involving compounds like this compound, particularly those with cadmium, have unique properties and reactivity patterns. The energetic coordination compound Cd(DAT)(6)(2) synthesizes using 1,5-diaminotetrazole (DAT) as a ligand, showing specific thermal decomposition mechanisms and sensitivity properties (Cui et al., 2008). These characteristics are important for applications requiring controlled reactivity and stability.
Physical Properties Analysis
The physical properties of compounds like this compound are significantly influenced by their molecular structure and synthesis method. For instance, the formation of high-quality CdTe, CdSe, and CdS nanocrystals using CdO as a precursor demonstrates the impact of synthesis techniques on the physical properties of the resultant nanocrystals, including their size, distribution, and crystallinity (Peng & Peng, 2001). Such analyses are essential for tailoring the physical properties of compounds for specific applications.
Chemical Properties Analysis
The chemical properties of this compound-like compounds are determined through various analyses, including their reactivity, stability, and interactions with other substances. The study of Cd(II) coordination frameworks reveals insights into anion-induced structural transformation, anion-responsive luminescence, and anion separation capabilities, highlighting the versatile chemical properties of cadmium-based compounds (Hou et al., 2013).
科学研究应用
急性髓系白血病 (AML) 治疗
CDKI-73 已被鉴定为一种高效的 CDK9 抑制剂,可对抗急性髓系白血病 (AML) {svg_1}. 它已针对一组 AML 细胞系和从患者身上获取的样本进行了测试,并显示出令人鼓舞的结果 {svg_2}. This compound 通过主要靶向 CDK9,转录下调抗凋亡蛋白 Bcl-2、Mcl-1 和 XIAP,诱导癌细胞发生凋亡 {svg_3}.
MLL-AML 的治疗
AML 最具侵略性的亚型是 MLL-AML,其特征是混合谱系白血病基因 (MLL) 的易位以及对传统化疗的耐药性 {svg_4}. CDK9 在 MLL 驱动的致癌转录中起着至关重要的作用,因此,用 this compound 抑制 CDK9 的活性已被提出作为治疗 MLL-AML 的一种有希望的策略 {svg_5}.
对癌细胞的选择性毒性
与正常 CD34+ 细胞相比,this compound 对原发性白血病细胞的选择性已超过 200 倍 {svg_6}. 这表明 this compound 可能是更安全的治疗选择,对健康细胞的伤害更小 {svg_7}.
口服生物利用度
This compound 口服生物利用度高,这使其成为一种方便的治疗剂 {svg_8}. 在 MV4–11 异种移植小鼠模型中,口服给予 this compound 会明显抑制肿瘤生长并延长动物的寿命,而不会导致体重减轻或其他明显的毒性 {svg_9}.
抑制 Rab11 货物递送
This compound 已被鉴定为 Rab11 货物递送的新型药理学抑制剂 {svg_10}. Rab11 多泡体内体在先天免疫反应期间抗菌肽和细胞因子的运输中起着至关重要的作用 {svg_11}.
先天免疫分泌的调节
已发现 this compound 下调先天免疫货物量,包括抗菌肽果蝇抗菌肽和促炎细胞因子白介素 6 (IL-6) 和肿瘤坏死因子 α (TNFα) {svg_12}. 这表明 this compound 可用于控制炎症 {svg_13}.
作用机制
Target of Action
CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . This compound also inhibits CDK1 and CDK2 .
Mode of Action
This compound interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making this compound a promising candidate for oral administration in the treatment of AML .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, this compound has been shown to be relatively low toxic to the bone marrow cells of healthy donors .
安全和危害
属性
IUPAC Name |
3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPWBQKZMUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421693-22-2 | |
| Record name | Asnuciclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asnuciclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)

